molecular formula C11H12O2 B13529099 3-(3-Ethoxyphenyl)acrylaldehyde

3-(3-Ethoxyphenyl)acrylaldehyde

Cat. No.: B13529099
M. Wt: 176.21 g/mol
InChI Key: OOZOCUYVEFEQAB-GQCTYLIASA-N
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Description

3-(3-Ethoxyphenyl)acrylaldehyde is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)acrylaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(3-Ethoxyphenyl)acrylic acid.

    Reduction: 3-(3-Ethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Ethoxyphenyl)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. Additionally, the ethoxy group on the phenyl ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)acrylaldehyde
  • 3-(4-Hydroxyphenyl)acrylaldehyde
  • 3-(4-Methoxyphenyl)acrylaldehyde

Uniqueness

3-(3-Ethoxyphenyl)acrylaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and overall bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-(3-ethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O2/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3-9H,2H2,1H3/b6-4+

InChI Key

OOZOCUYVEFEQAB-GQCTYLIASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C=O

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC=O

Origin of Product

United States

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